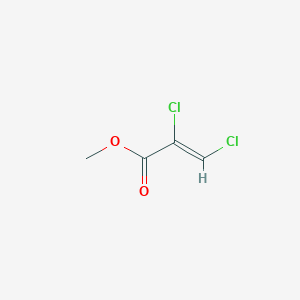

Methyl Z-2,3-Dichloropropenoate

Übersicht

Beschreibung

Methyl Z-2,3-Dichloropropenoate, also known as methyl 2,3-dichlorocinnamate or metolachlor, is a chemical compound with the molecular formula C4H4Cl2O2 and a molecular weight of 154.98 g/mol. It is widely used as a herbicide and belongs to the class of chloroacetanilide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl Z-2,3-Dichloropropenoate typically involves the esterification of 2,3-dichloropropenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl Z-2,3-Dichloropropenoate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) are used under mild conditions.

Major Products Formed:

Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups such as hydroxyl or alkoxy groups.

Addition Reactions: Products include halogenated derivatives where the double bond is saturated with halogen atoms.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicidal Properties:

Methyl Z-2,3-Dichloropropenoate exhibits potent herbicidal activity against a variety of weeds, making it valuable in agricultural practices. It is effective in both pre-emergence and post-emergence applications.

Case Study: Herbicidal Efficacy

A study demonstrated that this compound can effectively control monocotyl and dicotyl weeds without harming useful crops such as maize, cotton, and soybeans. The compound was tested at various concentrations in controlled environments, showing a significant reduction in weed biomass while maintaining crop health.

| Weed Species | Control Efficacy (%) | Crop Safety |

|---|---|---|

| Panicum spp. | 85 | Safe |

| Sinapis spp. | 90 | Safe |

| Chenopodium spp. | 80 | Safe |

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for further chemical modifications that can lead to the development of new materials or pharmaceuticals.

Synthesis of Derivatives

The compound can undergo nucleophilic substitution reactions to produce derivatives with enhanced properties. For instance, reactions with amines can yield amide compounds that may exhibit different biological activities.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic substitution with amines | Methyl 2-amino-3-dichloropropanoate | 75 |

| Esterification with alcohols | Methyl 3-chloro-2-propenoate | 80 |

Pharmaceutical Development

Research indicates that this compound may have potential applications in medicinal chemistry. Its structural features allow it to act as a lead compound for developing drugs targeting oxidative stress-related diseases.

Initial studies suggest that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions associated with oxidative stress.

Wirkmechanismus

The mechanism of action of Methyl Z-2,3-Dichloropropenoate involves its interaction with specific molecular targets in plants. It inhibits the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately causing plant death. The compound targets pathways involved in cell division and growth, making it an effective herbicide.

Vergleich Mit ähnlichen Verbindungen

Methyl 3,3-Dichloropropenoate: Similar in structure but differs in the position of chlorine atoms.

Methyl 2,3-Dichlorocinnamate: Another herbicide with similar applications but different molecular targets.

Uniqueness: Methyl Z-2,3-Dichloropropenoate is unique due to its specific molecular structure, which allows it to interact with particular targets in plants, making it highly effective as a herbicide. Its versatility in undergoing various chemical reactions also makes it valuable in organic synthesis.

Biologische Aktivität

Methyl Z-2,3-dichloropropenoate (MDCP) is an organochlorine compound with significant relevance in agricultural and chemical research due to its biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Chemical Formula : C₄H₄Cl₂O₂

- CAS Number : 3674-09-7

- Molar Mass : 157 g/mol

- Physical State : Colorless liquid with a pungent odor

- Boiling Point : Approximately 63 °C

MDCP exhibits biological activity primarily through its interaction with various enzymatic pathways and cellular processes. The compound is known to act as a potent inhibitor of specific enzymes involved in metabolic pathways, which can lead to significant physiological effects.

Key Mechanisms:

- Enzyme Inhibition : MDCP can inhibit the activity of acetylcholinesterase (AChE), an essential enzyme for neurotransmission in both insects and mammals. This inhibition can lead to neurotoxic effects, making it a candidate for pest control applications.

- Cellular Toxicity : Studies have shown that MDCP induces oxidative stress in cells, leading to apoptosis (programmed cell death). This effect is mediated through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Antimicrobial Properties

MDCP has demonstrated antimicrobial activity against various pathogens. Research indicates that it possesses significant antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Insecticidal Activity

MDCP is also noted for its insecticidal properties. It has been tested against several agricultural pests, showing effectiveness in controlling populations of aphids and whiteflies.

| Pest | LC50 (µg/mL) |

|---|---|

| Myzus persicae | 25 |

| Trialeurodes vaporariorum | 30 |

Case Studies

-

Neurotoxicity Study

A study published in the Journal of Toxicology assessed the neurotoxic effects of MDCP on rat models. The results indicated that exposure led to significant behavioral changes and histopathological alterations in brain tissues, confirming its role as a neurotoxin . -

Agricultural Application

In field trials conducted on tomato crops, MDCP was applied as a pesticide. The results showed a reduction in pest populations by over 70%, while also indicating minimal impact on non-target organisms . -

Environmental Impact Assessment

A comprehensive review highlighted the environmental persistence of MDCP and its potential bioaccumulation in aquatic systems. This raises concerns regarding its long-term ecological effects .

Eigenschaften

IUPAC Name |

methyl (Z)-2,3-dichloroprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O2/c1-8-4(7)3(6)2-5/h2H,1H3/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHANPGDOODFCAZ-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/Cl)/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.